

Application Notes and Protocols for Studying ZSQ836 Efficacy in Animal Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZSQ836

Cat. No.: B15581961

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These application notes provide a comprehensive guide for utilizing the orally bioavailable dual CDK12/CDK13 inhibitor, **ZSQ836**, in preclinical animal models of cancer. The following protocols are based on established studies and are intended to assist in the evaluation of **ZSQ836**'s therapeutic efficacy.

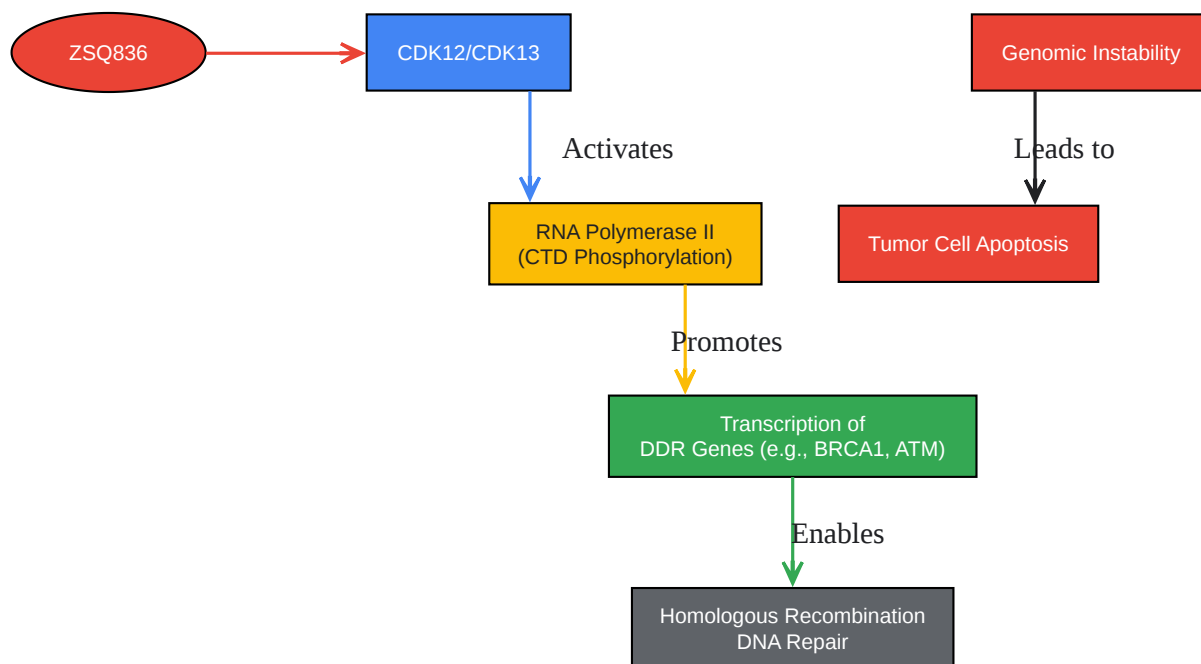
Introduction

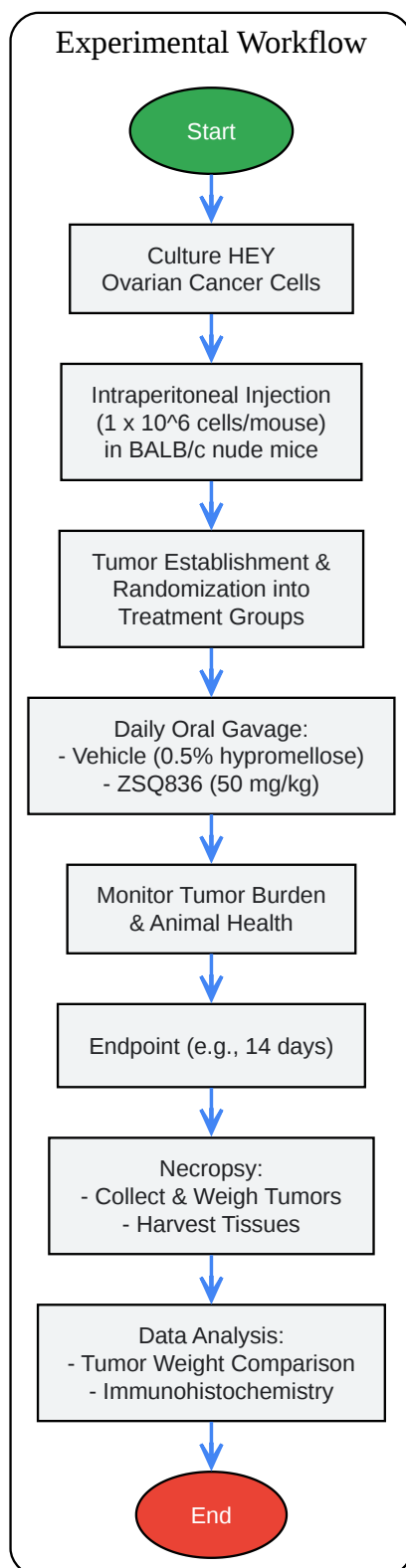
ZSQ836 is a potent and selective covalent inhibitor of cyclin-dependent kinase 12 (CDK12) and its homolog CDK13.^{[1][2]} It represents a significant advancement over earlier CDK12/13 inhibitors due to its oral bioavailability, which facilitates in vivo preclinical evaluation.^[3] **ZSQ836**'s mechanism of action involves the suppression of transcription of genes involved in the DNA damage response (DDR), leading to genomic instability and apoptosis in cancer cells.^{[1][4][5]} This document outlines the appropriate animal models and detailed experimental protocols for assessing the anti-tumor activity of **ZSQ836**.

Mechanism of Action: CDK12/CDK13 Inhibition

CDK12, in complex with Cyclin K, plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II. Inhibition of CDK12/CDK13 by **ZSQ836** disrupts this process, leading to a downregulation of key DNA damage response (DDR) genes.^{[1][4][5]} This creates a state of "BRCAness" or synthetic lethality in tumor cells,

particularly those with existing DNA repair defects, and can enhance their sensitivity to DNA-damaging agents and PARP inhibitors.





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